molecular formula C18H17BrN2O3 B11833013 Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate

Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate

Cat. No.: B11833013
M. Wt: 389.2 g/mol
InChI Key: FGYKIKHZLOKUGM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a benzimidazole derivative characterized by a brominated aromatic substituent and ester functional groups. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which often enhance binding affinity in biological systems .

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate

InChI

InChI=1S/C18H17BrN2O3/c1-3-24-18-20-15-6-4-5-14(17(22)23-2)16(15)21(18)11-12-7-9-13(19)10-8-12/h4-10H,3,11H2,1-2H3

InChI Key

FGYKIKHZLOKUGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Benzimidazole vs. Pyrazole Core : The target compound and its ethyl analog () feature a benzimidazole ring, which supports extended conjugation and hydrogen bonding compared to the pyrazole analog (). Pyrazole’s smaller heterocycle may reduce steric hindrance but limit π-π interactions .
  • In contrast, the target compound’s 4-bromophenyl group prioritizes lipophilicity and halogen bonding .
  • Ester Groups : The methyl ester in the target compound vs. the ethyl ester in affects solubility and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates in vivo .

Physicochemical and Crystallographic Insights

  • Molecular Weight and Solubility : The pyrazole analog (297.11 g/mol) and propionate derivative (259.11 g/mol) have lower molecular weights than benzimidazole analogs, likely improving aqueous solubility .
  • Hydrogen Bonding : Benzimidazole derivatives form stronger hydrogen-bonding networks (e.g., N–H···O interactions) compared to pyrazoles, as inferred from Etter’s graph set analysis (). This property correlates with crystalline stability and melting points.
  • Crystallographic Validation : Tools like SHELX () and ORTEP () are critical for resolving the 3D structures of such compounds. For example, SHELXL’s refinement capabilities ensure accurate modeling of the bromophenyl group’s torsional angles .

Biological Activity

Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate is a benzimidazole derivative that exhibits a range of biological activities due to its unique chemical structure. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18BrN3O3, characterized by a benzimidazole core, an ethoxy group, and a bromophenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activities

Preliminary studies indicate that this compound may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Research suggests that benzimidazole derivatives possess antimicrobial properties, which may extend to this compound.
  • Anticancer Potential : Some studies indicate that similar compounds have shown efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial growth
AnticancerCytotoxic effects against cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzimidazole Core : Reaction of o-phenylenediamine with an appropriate carboxylic acid derivative.
  • Ethoxylation : Introduction of the ethoxy group through etherification reactions.
  • Bromination : Substitution reaction to introduce the bromophenyl group.

These synthetic routes are crucial for producing the compound in sufficient yield and purity for biological evaluations.

Case Studies

Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into the potential efficacy of this compound.

  • Antimicrobial Study : A study conducted on various benzimidazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may exhibit similar properties.
  • Anticancer Research : A comparative analysis of benzimidazole derivatives revealed that modifications in the side chains significantly influenced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). This indicates that this compound could be evaluated for similar effects.

Table 2: Case Study Summary

Study FocusFindingsReference
AntimicrobialSignificant activity against various bacteria
AnticancerEfficacy against MCF-7 and HeLa cell lines

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